molecular formula C10H13N5O2 B12810077 5-(6-Aminopurin-9-YL)-2-methyltetrahydrofuran-3-OL

5-(6-Aminopurin-9-YL)-2-methyltetrahydrofuran-3-OL

Cat. No.: B12810077
M. Wt: 235.24 g/mol
InChI Key: FFHPXOJTVQDVMO-YFBHCESUSA-N
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Description

5-(6-Aminopurin-9-YL)-2-methyltetrahydrofuran-3-OL: 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , is a nucleoside compound. Nucleosides consist of a nitrogenous base (in this case, adenine) linked to a sugar (ribose or deoxyribose). This specific compound contains a purine base (adenine) and a sugar moiety. Let’s break down its structure:

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through the enzymatic glycosylation of adenine with ribose. The specific enzymes involved include adenosine kinase and ribokinase.

Reaction Conditions::

    Enzymatic Glycosylation: Adenine reacts with ribose in the presence of adenosine kinase and ribokinase.

    Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.

Chemical Reactions Analysis

Reactions::

    Glycosidic Bond Formation: The key reaction involves the formation of a glycosidic bond between the adenine base and the ribose sugar.

    Hydrolysis: Under acidic conditions, the glycosidic bond can be hydrolyzed to release the nucleoside.

Common Reagents and Conditions::

    Enzymes: Adenosine kinase, ribokinase

    Acidic Hydrolysis: Sulfuric acid or hydrochloric acid

Major Products:: The major product is the nucleoside itself, 5-(6-aminopurin-9-yl)-2-methyltetrahydrofuran-3-OL.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for nucleic acid synthesis.

    Biology: Essential for DNA and RNA formation.

    Medicine: Investigated for antiviral properties.

    Industry: Limited industrial applications due to its lab-scale synthesis.

Mechanism of Action

The compound’s mechanism of action lies in its incorporation into nucleic acids. It participates in base pairing during DNA and RNA synthesis, affecting genetic information transfer.

Comparison with Similar Compounds

While this compound is unique due to its specific sugar and base combination, similar nucleosides include adenosine, guanosine, cytidine, and uridine.

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

(2R,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol

InChI

InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)/t5-,6?,7-/m1/s1

InChI Key

FFHPXOJTVQDVMO-YFBHCESUSA-N

Isomeric SMILES

C[C@@H]1C(C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O

Canonical SMILES

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O

Origin of Product

United States

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